molecular formula C18H20F2N2 B5638071 1-benzyl-4-(2,5-difluorobenzyl)piperazine

1-benzyl-4-(2,5-difluorobenzyl)piperazine

Cat. No. B5638071
M. Wt: 302.4 g/mol
InChI Key: JWCXPIHMUFXOIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-(2,5-difluorobenzyl)piperazine, commonly known as DFMDP, is a piperazine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. DFMDP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 333.38 g/mol.

Mechanism of Action

DFMDP acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. Activation of these receptors leads to the modulation of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior. DFMDP also exhibits moderate affinity towards alpha-adrenergic and histamine H1 receptors.
Biochemical and Physiological Effects:
DFMDP has been shown to induce anxiolytic and antidepressant effects in animal models, which are attributed to its selective binding affinity towards serotonin receptors. DFMDP also exhibits sedative effects and has been used as a sleep aid in some countries. DFMDP has been shown to have a low toxicity profile and does not exhibit significant adverse effects at therapeutic doses.

Advantages and Limitations for Lab Experiments

DFMDP is a potent and selective serotonin receptor agonist, which makes it a valuable tool for studying the role of serotonin receptors in various physiological and pathological conditions. DFMDP has been used as a reference compound for the development of novel drugs targeting serotonin receptors. However, DFMDP has limited solubility in water, which can pose challenges in its formulation and administration.

Future Directions

For DFMDP research include the development of novel formulations and administration routes, the investigation of its potential therapeutic applications in various psychiatric and neurological disorders, and the exploration of its mechanism of action at the molecular level.

Synthesis Methods

DFMDP can be synthesized through a multistep reaction involving the condensation of benzylamine and 2,5-difluorobenzaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

DFMDP has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DFMDP has been found to have anxiolytic and antidepressant effects in animal models. In pharmacology, DFMDP has been shown to exhibit potent binding affinity towards serotonin receptors, which makes it a potential candidate for the treatment of various psychiatric disorders. In medicinal chemistry, DFMDP has been used as a lead compound for the development of novel drugs targeting serotonin receptors.

properties

IUPAC Name

1-benzyl-4-[(2,5-difluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2/c19-17-6-7-18(20)16(12-17)14-22-10-8-21(9-11-22)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCXPIHMUFXOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(2,5-difluorobenzyl)piperazine

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